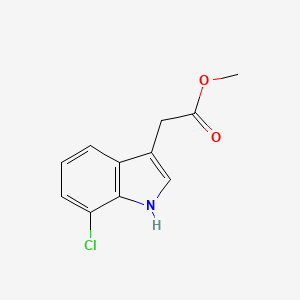

Methyl 7-Chloroindole-3-acetate

Description

Significance of the Indole (B1671886) Scaffold in Chemical Biology and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery and chemical biology. nih.govijpsr.com Its presence in a vast array of natural products, including alkaloids and signaling molecules, underscores its evolutionary importance and diverse biological roles. nih.gov The structural versatility of the indole ring allows for functionalization at various positions, enabling the modulation of its physicochemical and biological properties. This adaptability has made it a frequent target for synthetic chemists aiming to develop novel therapeutic agents. mdpi.comijpsr.com

In medicinal chemistry, indole derivatives have been successfully developed into drugs for a wide range of conditions, including cancer, inflammation, and infectious diseases. mdpi.comnih.gov The ability of the indole scaffold to interact with various biological targets, such as enzymes and receptors, is a key factor in its therapeutic success. nih.govresearchgate.net

Overview of Halogenated Indole-3-acetate (B1200044) Derivatives in Scholarly Investigations

The introduction of halogen atoms onto the indole-3-acetate framework can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can, in turn, influence its biological activity. Halogenated indole-3-acetic acids have been investigated for their potential as oxidatively activated prodrugs in targeted cancer therapy. nih.gov For instance, certain halogenated indole-3-acetic acids have demonstrated enhanced cytotoxicity when oxidized by horseradish peroxidase, suggesting a potential mechanism for selective tumor cell destruction. nih.gov

Research has also explored the synthesis and biological activities of various chloro-substituted indole-3-acetic acid esters. For example, methyl 4-chloroindole-3-acetate has been synthesized and shown to possess strong elongation activity in plant bioassays, exceeding that of the natural plant hormone indole-3-acetic acid. tandfonline.comnih.gov This highlights the profound impact of halogenation on the biological function of indole-3-acetate derivatives.

Research Trajectories and Unexplored Avenues for Methyl 7-Chloroindole-3-acetate

While some halogenated indole-3-acetates have been the subject of focused research, this compound remains a relatively underexplored compound in academic literature. Its synthesis has been reported, often as part of broader synthetic methodologies for creating libraries of indole derivatives. nih.gov However, dedicated studies on its specific biological activities and potential applications are less common.

Future research could focus on several key areas. A thorough investigation of its biological properties, including its potential as a plant growth regulator or as a scaffold for medicinal chemistry applications, is warranted. Comparative studies with other halogenated and non-halogenated indole-3-acetates would provide valuable structure-activity relationship data. Furthermore, exploring its utility in the development of novel materials or as a chemical probe for biological systems represents an open avenue for investigation.

Chemical Profile of this compound

| Property | Value |

| CAS Number | 74339-46-1 chemicalbook.com |

| Molecular Formula | C11H10ClNO2 |

| Molecular Weight | 223.65 g/mol nih.gov |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, often starting from a substituted indole. A common approach involves the esterification of 7-chloroindole-3-acetic acid. chemspider.com This can be accomplished by reacting the carboxylic acid with methanol (B129727) in the presence of a suitable acid catalyst or a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.com

Alternatively, synthesis can proceed from a precursor like methyl indole-3-acetate, which can be halogenated at the 7-position. frontiersin.org Another route involves the construction of the indole ring itself from appropriately substituted precursors. For instance, a practical synthesis of a related compound, methyl 7-chloroindole-4-carboxylate, has been reported, which could potentially be adapted. nih.govacs.org

Spectroscopic Data

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(7-chloro-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLRBOCSGBFZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the molecular structure of Methyl 7-Chloroindole-3-acetate. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton (¹H) NMR Chemical Shift Analysis for Structural Confirmation

For a typical indole-3-acetate (B1200044) structure, the proton on the nitrogen (N-H) of the indole (B1671886) ring usually appears as a broad singlet. The protons on the benzene (B151609) portion of the indole ring will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) depending on their position and coupling with adjacent protons. The methylene (B1212753) protons (-CH2-) of the acetate (B1210297) group will typically appear as a singlet, and the methyl protons (-CH3) of the ester group will also be a singlet, generally found more upfield. The presence of a chlorine atom at the 7-position will influence the chemical shifts of the adjacent aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H | ~8.1 | Broad Singlet |

| H-2 | ~7.2 | Singlet |

| H-4 | ~7.6 | Doublet |

| H-5 | ~7.1 | Triplet |

| H-6 | ~7.1 | Doublet |

| -CH2- | ~3.8 | Singlet |

| -OCH3 | ~3.7 | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. organicchemistrydata.orgchemicalbook.com The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

For this compound, the carbonyl carbon of the ester group will appear significantly downfield. The carbon atoms of the indole ring will have characteristic chemical shifts, with the carbon bearing the chlorine atom (C-7) and the adjacent carbons being influenced by its electronegativity. The methylene carbon of the acetate group and the methyl carbon of the ester will appear at the upfield end of the spectrum. rsc.orghmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~172 |

| C-2 | ~124 |

| C-3 | ~108 |

| C-3a | ~127 |

| C-4 | ~121 |

| C-5 | ~120 |

| C-6 | ~122 |

| C-7 | ~116 |

| C-7a | ~135 |

| -CH2- | ~31 |

| -OCH3 | ~52 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) in Complex Structure Assignment

Two-dimensional (2D) NMR techniques are powerful tools for confirming the connectivity of atoms within a molecule, which is particularly useful for complex structures like this compound. youtube.comsdsu.eduuvic.caemerypharma.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net For this compound, COSY would show correlations between the adjacent aromatic protons on the benzene ring, helping to confirm their relative positions.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). sdsu.eduresearchgate.net This is crucial for definitively assigning the proton and carbon signals of the methylene group and the aromatic C-H groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds. uin-alauddin.ac.idresearchtrend.netnih.govresearchgate.net For a compound like this compound, which is a methyl ester, it is generally volatile enough for GC-MS analysis. researchgate.net In GC-MS, the sample is first separated based on its boiling point and polarity by the gas chromatograph and then detected by the mass spectrometer.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A characteristic feature would be the isotopic pattern of the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Common fragmentation patterns for indole derivatives often involve the loss of the ester group or parts of it. researchgate.netresearchgate.netgrafiati.com

Table 3: Expected Key Fragments in the GC-MS Spectrum of this compound

| m/z | Fragment Ion |

|---|---|

| 223/225 | [M]⁺ (Molecular ion) |

| 164/166 | [M - COOCH₃]⁺ |

| 130 | [Indole ring fragment]⁺ |

Note: The presence of two m/z values for chlorine-containing fragments reflects the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS, LC-MS/MS) for Complex Matrices and Metabolite Identification

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing compounds in complex mixtures, such as biological samples or environmental matrices. nih.govjabonline.inlcms.cz

In LC-MS/MS, the compound is first separated by HPLC and then detected by a tandem mass spectrometer. This technique is particularly useful for identifying and quantifying metabolites of this compound. The initial mass spectrometer (MS1) selects the precursor ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented in a collision cell. The resulting product ions are analyzed by the second mass spectrometer (MS2), providing a unique fragmentation pattern that serves as a structural fingerprint. massbank.eu

For this compound, the [M+H]⁺ ion would be selected in MS1. In MS2, a characteristic fragmentation would be the loss of the methyl acetate group, leading to a prominent product ion. nih.govjabonline.in

Table 4: Expected Precursor and Product Ions in LC-MS/MS of this compound

| Precursor Ion (m/z) | Key Product Ions (m/z) |

|---|---|

| 224/226 ([M+H]⁺) | 164/166, 130 |

Note: The m/z values reflect the protonated molecule and its fragments, with the isotopic pattern of chlorine being observable.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a cornerstone technique for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, confirming the presence of chlorine and distinguishing it from other compounds with similar nominal masses.

The molecular formula for this compound is C₁₁H₁₀ClNO₂. chemicalbook.com Its calculated monoisotopic mass is 223.0400, which accounts for the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). HRMS analysis of this compound would yield a measured mass that is extremely close to this theoretical value, providing strong evidence for its identity.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClNO₂ |

| Molecular Weight | 223.66 g/mol |

| Monoisotopic Mass | 223.0400 Da |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in the this compound molecule. By measuring the absorption of infrared radiation at different frequencies, a characteristic spectrum is generated that reveals the types of bonds and functional groups within the molecule.

Key characteristic absorption bands for this compound would include:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the indole N-H bond.

C=O Stretch: A strong absorption band typically found between 1735-1750 cm⁻¹ due to the stretching of the carbonyl group in the methyl ester.

C-O Stretch: An absorption in the range of 1000-1300 cm⁻¹ from the C-O single bond of the ester.

C-Cl Stretch: A band in the lower frequency region, generally between 600-800 cm⁻¹, indicating the presence of the carbon-chlorine bond.

Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, which are characteristic of the indole ring.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H (indole) | 3300-3500 |

| C=O (ester) | 1735-1750 |

| C-O (ester) | 1000-1300 |

| C-Cl | 600-800 |

| Aromatic C-H | 3000-3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound. The absorption of UV or visible light by the molecule promotes electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur are characteristic of the conjugated system of the indole ring.

The indole chromophore typically exhibits two main absorption bands. The first, more intense band (the B-band) appears around 260-290 nm, while a second, less intense, and broader band (the L-band) is observed at longer wavelengths. The presence of the chlorine atom and the acetate group can cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted indole. Analysis of the UV-Vis spectrum helps to confirm the presence of the indole nucleus and provides information about its electronic environment.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide the absolute stereochemistry and the solid-state conformation of this compound. While this specific compound lacks a chiral center, X-ray crystallography would reveal crucial information such as bond lengths, bond angles, and the planarity of the indole ring.

For related indole derivatives, X-ray diffraction studies have provided detailed structural information. For instance, the crystal structure of a 3-chloroindole-containing compound was determined at a resolution of 2.3 Å, revealing the conformation of the indole ring and its interactions with other molecules. acs.org Similarly, the crystal structure of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate showed the molecule to be essentially planar. nih.gov Such studies on this compound would provide an unambiguous depiction of its molecular geometry in the solid state.

Chromatographic Separation and Purification Methodologies (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable techniques for the separation, purification, and quantitative analysis of this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

In the context of synthesizing or extracting this compound, HPLC and UPLC are used to:

Monitor reaction progress: By analyzing small aliquots of the reaction mixture, the consumption of reactants and the formation of the product can be tracked over time.

Purify the final product: Preparative HPLC can be employed to isolate the target compound from unreacted starting materials, byproducts, and other impurities, yielding a highly pure sample.

Quantify the compound: Analytical HPLC with a suitable detector (e.g., UV-Vis) can be used to determine the concentration of this compound in a sample.

The choice of stationary phase (e.g., C18, silica) and mobile phase (e.g., acetonitrile/water or methanol (B129727)/water gradients) is optimized to achieve the best separation. For instance, in the purification of a related compound, column chromatography with an ethyl acetate and hexane (B92381) mixture was used. nih.gov

Structure Activity Relationship Sar Studies of Methyl 7 Chloroindole 3 Acetate and Its Derivatives

Influence of Halogen Substituents at Varying Positions on Indole-3-acetate (B1200044) Activity

The presence and position of a halogen atom on the indole (B1671886) ring of indole-3-acetic acid (IAA) derivatives significantly modulate their auxin activity. While direct and extensive comparative studies on the complete series of monohalogenated (F, Cl, Br, I) indole-3-acetates at all possible positions (4, 5, 6, and 7) are not extensively documented in a single comprehensive study, a considerable body of research on individual and select groups of halogenated IAAs allows for the establishment of clear structure-activity trends.

Halogenation, in general, tends to increase auxin activity compared to the parent compound, IAA. This enhancement is attributed to several factors, including increased lipophilicity, which can improve membrane permeability, and altered electronic properties of the indole ring, which can affect receptor binding and metabolic stability.

Studies on various chlorinated indole-3-acetic acids have demonstrated that the position of the chlorine atom is a critical determinant of activity. For instance, 4-chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring auxin found in certain plants, such as peas, and exhibits substantially higher activity than IAA in various bioassays. nih.govwikipedia.orgnih.gov Research has shown that 4-Cl-IAA and its esters, including the methyl ester, display potent elongation activity in Avena coleoptiles. nih.gov Similarly, 2-chloro-indole-3-acetic acid has been reported to have about 350% of the activity of IAA. tandfonline.com

The substitution at the 7-position, as in 7-chloroindole-3-acetic acid, is part of this broader landscape of halogenated auxins. While specific comparative data for 7-chloroindole-3-acetic acid against its other positional isomers (4-Cl, 5-Cl, 6-Cl) is limited, the general principle of enhanced activity through halogenation is expected to hold. The electronic effect of the chlorine atom at the 7-position, being electron-withdrawing, would influence the electron density of the indole ring and the acidity of the N-H proton, which are known to be important for auxin-receptor interactions.

The type of halogen also plays a role. In a study of 2-halo-indole-3-acetic acids, the 2-bromo derivative showed 160% of the activity of IAA, a lower enhancement compared to the 2-chloro analog, suggesting that both the electronegativity and the size of the halogen atom are important factors. tandfonline.com

| Compound | Relative Auxin Activity (IAA = 100) | Reference |

|---|---|---|

| Indole-3-acetic acid (IAA) | 100 | tandfonline.com |

| 2-Chloro-indole-3-acetic acid | ~350 | tandfonline.com |

| 2-Bromo-indole-3-acetic acid | ~160 | tandfonline.com |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Significantly higher than IAA | nih.govwikipedia.orgnih.gov |

Note: Direct comparative data for Methyl 7-Chloroindole-3-acetate was not available in the reviewed literature. The table presents data for related halogenated indole-3-acetic acids to illustrate the general principles of SAR.

Role of the Ester Moiety in Modulating Biological Interactions and Stability

This compound, being more lipophilic than its corresponding carboxylic acid, is expected to diffuse more readily across cellular membranes. This enhanced uptake can lead to higher intracellular concentrations of the active auxin upon hydrolysis. researchgate.net Studies on 4-chloroindole-3-acetic acid and its esters have shown that the methyl, ethyl, and allyl esters exhibit biological activities as strong as the free acid in Avena coleoptile elongation assays, and in some cases, even more potent. unicamp.brumn.edu This suggests that the hydrolysis to the active acid is efficient within the plant tissue.

The stability of the ester bond is a critical factor. The rate of hydrolysis can be influenced by the nature of the alcohol group and the pH of the environment. researchgate.net Generally, methyl and ethyl esters of IAA are readily hydrolyzed under mild alkaline conditions. researchgate.net The stability of the ester also affects its persistence and, consequently, the duration of its biological effect.

Furthermore, the ester form can protect the active molecule from rapid metabolic degradation. The free carboxylic acid of auxins can be a target for conjugation with sugars or amino acids, which is a mechanism for deactivation and storage. nih.gov By temporarily masking the carboxylic acid group, the ester form may bypass these metabolic pathways, leading to a more sustained release of the active auxin.

| Compound | Relative Activity in Avena Coleoptile Elongation | Reference |

|---|---|---|

| 4-Chloroindole-3-acetic acid | Strong | unicamp.brumn.edu |

| Methyl 4-chloroindole-3-acetate | As strong as or stronger than the free acid | unicamp.brumn.edu |

| Ethyl 4-chloroindole-3-acetate | As strong as or stronger than the free acid | unicamp.brumn.edu |

| tert-Butyl 4-chloroindole-3-acetate | Inhibitory activity | unicamp.brumn.edu |

Note: The data presented is for the 4-chloro isomer, as specific comparative data for the esters of 7-chloroindole-3-acetic acid was not available in the reviewed literature.

Impact of Alkyl Chain Length and Branching on Activity Profiles

The structure of the alkyl group in the ester moiety of indole-3-acetate derivatives has a profound impact on their biological activity. This is primarily due to its influence on the rate of hydrolysis and the steric interactions at the active site of hydrolyzing enzymes or the auxin receptor itself.

In a study on the esters of 4-chloroindole-3-acetic acid, a clear trend was observed with respect to the alkyl chain length and branching. tandfonline.comunicamp.br Straight-chain alkyl esters such as methyl, ethyl, and propyl esters generally exhibit high auxin activity, comparable to or even exceeding that of the free acid. tandfonline.comunicamp.br This suggests that these smaller, linear alkyl groups are readily cleaved by endogenous esterases to release the active 4-chloroindole-3-acetic acid.

As the alkyl chain length increases (e.g., butyl, pentyl), the auxin activity tends to decrease, although it can still be significant. tandfonline.comunicamp.br This may be due to a slower rate of hydrolysis or reduced affinity for the active site of the relevant enzymes.

Branching of the alkyl chain has a more dramatic effect. For example, the tert-butyl ester of 4-chloroindole-3-acetic acid was found to be inhibitory, rather than promoting, in the Avena coleoptile elongation assay. tandfonline.comunicamp.br This steric hindrance likely prevents the ester from being hydrolyzed to the active acid or may cause it to interfere with the auxin signaling pathway in a non-productive manner.

These findings underscore the importance of the size and shape of the ester group in designing active auxin analogs. For this compound, the methyl group represents a small, unbranched alkyl chain that is expected to be efficiently hydrolyzed, contributing to its potential as an active auxin.

| Ester of 4-Chloroindole-3-acetic acid | Alkyl Group Characteristics | Observed Activity (Avena Coleoptile Elongation) | Reference |

|---|---|---|---|

| Methyl ester | Short, linear | High | tandfonline.comunicamp.br |

| Ethyl ester | Short, linear | High | tandfonline.comunicamp.br |

| 1-Propyl ester | Linear | Moderate | tandfonline.comunicamp.br |

| 1-Butyl ester | Linear | Moderate | tandfonline.comunicamp.br |

| tert-Butyl ester | Branched, bulky | Inhibitory | tandfonline.comunicamp.br |

Note: The data pertains to the 4-chloro isomer. Specific data for the impact of alkyl chain length and branching on the activity of 7-chloroindole-3-acetate esters was not found in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unicamp.br For indole-3-acetic acid derivatives, QSAR studies are valuable for predicting the auxin activity of new, unsynthesized compounds and for gaining insight into the key molecular properties that govern their efficacy.

QSAR models for auxins typically involve the calculation of various molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. These descriptors are then correlated with experimental biological activity data using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). unicamp.br

The development of a specific QSAR model for 7-halo-indole-3-acetates would require a dataset of experimentally determined biological activities for a series of these compounds. Such a model could then be used to predict the optimal halogen substituent and ester group for maximizing auxin activity.

Conformational Analysis and its Correlation with Biological Recognition

The interaction of auxins with their primary receptors, such as the TIR1/AFB family of F-box proteins, is a highly specific process that depends on the precise fit of the auxin molecule into the receptor's binding pocket. unicamp.br The carboxylic acid group (or the group that can be hydrolyzed to a carboxylic acid) is known to be essential for this interaction, forming hydrogen bonds with specific amino acid residues in the receptor. unicamp.br

The conformation of the indole ring itself, as well as the torsional angles of the side chain, determine how well the molecule can be accommodated within the binding site. The presence of a substituent at the 7-position, such as the chlorine atom in this compound, can influence the preferred conformation of the molecule through steric and electronic effects.

While specific conformational analysis studies for this compound are not widely reported, studies on related indole-3-acetic acids have shown that the molecule is not perfectly rigid and can adopt different conformations. unicamp.br Computational modeling and techniques like X-ray crystallography of auxin-receptor complexes can provide detailed insights into the specific conformational requirements for binding and activity. A comparative conformational study of 4-chloro-indole-3-acetic acid and indole-3-acetic acid has been performed, indicating that halogen substitution can affect the molecular geometry. publications.gc.ca It is reasonable to infer that the 7-chloro substitution would similarly impact the conformational landscape of the molecule, which in turn would correlate with its biological recognition and activity.

Biochemical and Biological Activity Investigations Mechanistic Focus

In Vitro Evaluation of Biological Modulatory Potentials

Scientific literature available through comprehensive searches does not currently contain specific studies evaluating the antibacterial or anti-biofilm properties of Methyl 7-Chloroindole-3-acetate. Research has been conducted on its parent compound, 7-chloroindole (B1661978), which demonstrated moderate antibacterial activity and an ability to inhibit biofilm formation in pathogens like Vibrio parahaemolyticus. However, these findings cannot be directly extrapolated to the methyl ester derivative.

There are no direct research findings available from the conducted searches regarding the cytotoxic effects or apoptosis-inducing capabilities of this compound on cultured cell lines. Studies on other indole (B1671886) compounds have shown such activities, but specific data for the 7-chloro methyl ester are absent in the current body of scientific literature.

This compound is structurally a methyl ester of a chlorinated auxin. The biological activity of such compounds is typically characterized by their auxin-like responses, which include influencing root initiation and coleoptile elongation.

The esterification of indole-3-acetic acid (IAA) to its methyl ester (MeIAA) is a known mechanism for regulating auxin activity. While MeIAA itself can be considered inactive, it serves as a transport and storage form that is hydrolyzed by specific plant enzymes to release the active hormone, IAA. nih.gov This hydrolysis can lead to potent biological effects; for example, MeIAA is more active than IAA in certain bioassays, such as inhibiting primary root elongation and stimulating adventitious root development in Arabidopsis.

Studies on the closely related compound, 4-Chloroindole-3-acetic acid (4-Cl-IAA), and its esters provide a strong parallel. Research has shown that the methyl ester of 4-Cl-IAA possesses auxin activity that is as strong as, and in some cases stronger than, the free acid itself. nih.gov For instance, in Avena (oat) coleoptile elongation assays, the activity of methyl 4-chloroindole-3-acetate was comparable to that of the free acid, 4-Cl-IAA, and stronger than the parent auxin, indole-3-acetic acid. nih.gov Furthermore, research has noted that 4-chloroindoleacetic acid and its methyl ester exhibit strong herbicidal activity. researchgate.net

In various bioassays, esters of 4-Cl-IAA have demonstrated significant effects on plant development, as detailed in the table below. nih.gov

| Bioassay | Compound | Observation at 1x10⁻⁴ M |

| Avena Coleoptile Elongation | Methyl 4-chloroindole-3-acetate | Activity comparable to 4-Cl-IAA; stronger than IAA. |

| Chinese Cabbage Hypocotyl Growth | Methyl 4-chloroindole-3-acetate | Stronger inhibition than the free acid (4-Cl-IAA). |

| Black Gram Seedling Development | Methyl 4-chloroindole-3-acetate | Induced severe swelling and numerous lateral roots. |

| Serissa Japonica Cutting | Ethyl/Allyl 4-chloroindole-3-acetate | Strongly promoted adventitious root formation. |

Given that 7-chloro-IAA is also recognized as a highly active auxin, it is scientifically plausible that its methyl ester, this compound, functions similarly by being hydrolyzed in plant tissues to release the active hormone, thereby modulating plant growth pathways such as root development and coleoptile elongation.

Investigation of Molecular and Biochemical Target Interactions

Based on available scientific literature from the conducted searches, there are no specific ligand binding studies that detail the interaction of this compound with the TIR1 auxin receptor or its related proteins. The general mechanism requires the active auxin (the free acid) to bind within a pocket formed by TIR1 and an Aux/IAA repressor protein, but specific binding affinity data for this particular methyl ester is not available.

The primary biochemical activation pathway for methyl esters of auxins involves enzymatic hydrolysis. Studies have identified a family of 20 methyl esterase enzymes in Arabidopsis (AtMES) that are homologs of the tobacco salicylic (B10762653) acid binding protein 2 (SABP2). nih.gov Several of these enzymes are capable of hydrolyzing Methyl indole-3-acetic acid (MeIAA) into its biologically active free acid form, IAA. nih.gov For example, the AtMES17 enzyme efficiently catalyzes this reaction. nih.gov Plants with a non-functional AtMES17 gene show decreased sensitivity to exogenously applied MeIAA because they cannot efficiently hydrolyze the ester to release active IAA. nih.gov This demonstrates a clear enzymatic activation profile where plant esterases are responsible for activating the auxin response from the methyl ester precursor.

Conversely, enzymes involved in another major auxin deactivation pathway, the conjugation of amino acids to IAA by the GH3 family of enzymes, have been shown to be inactive on halogenated auxins like 4-chloro-IAA. This suggests that chlorinated auxins are resistant to this specific form of metabolic inactivation, which may contribute to their high potency.

Identification of Specific Protein Interactions through Chemical Proteomics

The direct protein targets of this compound have not been explicitly detailed in publicly available research. However, the established methodologies of chemical proteomics provide a clear framework for how such interactions would be identified. These techniques are designed to uncover the direct binding partners of small molecules within a complex cellular environment.

Methods for identifying protein-protein interactions (PPIs) mediated by small molecules or post-translational modifications often involve affinity chromatography or more advanced techniques like in vivo crosslinking-assisted and stable isotope labeling by amino acids in cell culture (SILAC)-based protein identification (iCLASPI). In a typical affinity-based approach, the small molecule of interest, such as 7-Chloroindole-3-acetic acid, would be immobilized on a solid support, like chromatography beads. This "bait" is then incubated with a cellular lysate. Proteins that have a binding affinity for the compound are captured and subsequently identified using mass spectrometry.

More sophisticated methods generate photo-reactive chemical probes that can be introduced to living cells. Upon exposure to UV light, the probe covalently bonds to its direct protein targets. This allows for the capture and identification of even weak or transient interactions that might be lost during standard affinity purification protocols. These proteomic strategies are crucial for moving beyond phenotypic observations to understand the precise molecular mechanisms of action for compounds like this compound.

Metabolic Fate and Biotransformation Pathways

Microbial Degradation and Catabolism of Chloroindole-3-acetates

Microorganisms have evolved diverse enzymatic pathways to break down a wide array of natural and synthetic compounds, including chlorinated aromatic molecules. epa.govnih.gov The degradation of chloroindole-3-acetates is part of a broader capability of microbes to utilize chloroaromatics as a source of carbon and energy. nih.gov While specific pathways for 7-chloroindole-3-acetate are not extensively documented, the degradation of related compounds like indole-3-acetic acid (IAA) and other chloroaromatics provides a model for its likely catabolism. epa.govnih.gov

The microbial breakdown of these compounds generally proceeds by converting them into central intermediates, such as chlorocatechols. epa.govasm.org From there, specialized enzymes cleave the aromatic ring, a critical step in mineralization. Two primary ring-cleavage strategies are employed by bacteria: the ortho-cleavage pathway and the meta-cleavage pathway. asm.org

In the degradation of some chlorocatechols, a meta-cleavage pathway is used. This is noteworthy because the resulting intermediates can sometimes be reactive and inactivate the cleavage enzymes. However, certain bacterial strains, like Pseudomonas putida GJ31, possess novel catechol 2,3-dioxygenases that are resistant to this inactivation and can productively process chlorinated substrates. asm.orgnih.gov This specialized enzyme converts 3-chlorocatechol (B1204754) into 2-hydroxymuconate, effectively removing the chlorine atom and detoxifying the compound. nih.gov The process involves a range of enzyme classes that facilitate the breakdown. epa.gov

Interactive Table: Key Enzyme Classes in Microbial Degradation of Chloroaromatics Below is a table of enzyme families known to be involved in the breakdown of chlorinated aromatic compounds.

| Enzyme Class | Function in Degradation | Example Substrates |

| Monooxygenases | Incorporate one oxygen atom into the aromatic ring, often initiating the degradation process. | Phenols, Benzenes |

| Dioxygenases | Incorporate both atoms of molecular oxygen, frequently leading to ring cleavage. | Catechols, Chlorocatechols |

| Hydrolases | Cleave chemical bonds by adding water, involved in breaking down intermediate products. | Dienelactones |

| Reductases | Catalyze reduction reactions, such as the conversion of maleylacetate. | Maleylacetate |

| Dehalogenases | Remove halogen atoms from the aromatic ring or aliphatic chains. | Chlorinated alkanes/alkenes |

Biosynthetic Precursor Roles within Indole-3-acetic Acid Pathways

The biosynthesis of chlorinated auxins like 4-chloroindole-3-acetic acid (4-Cl-IAA) in certain plants, particularly legumes such as peas (Pisum sativum), provides a well-studied analog for the potential formation of 7-chloroindole-3-acetic acid. oup.comresearchgate.netnih.gov Research indicates that 4-Cl-IAA is not formed by the direct chlorination of Indole-3-acetic acid (IAA). Instead, it is synthesized through a parallel pathway that begins with a chlorinated precursor. oup.comnih.gov

The key starting material for this pathway is 4-chlorotryptophan (4-Cl-Trp). oup.comnih.gov This chlorinated amino acid is then converted into 4-chloroindole-3-pyruvic acid (4-Cl-IPyA), a novel intermediate, by the action of aminotransferase enzymes. oup.comresearchgate.netnih.gov This process mirrors the primary IAA biosynthesis pathway, where tryptophan is converted to indole-3-pyruvic acid (IPyA). nih.gov

In pea seeds, two specific enzymes, TRYPTOPHAN AMINOTRANSFERASE RELATED1 (PsTAR1) and RELATED2 (PsTAR2), have been identified as being responsible for converting both tryptophan and 4-chlorotryptophan into their respective pyruvic acid forms. oup.comnih.gov The subsequent steps to form the final acetic acid derivative are presumed to follow a similar logic, establishing a complete, parallel biosynthetic route for both the standard and chlorinated auxins. nih.gov

Interactive Table: Comparison of IAA and 4-Cl-IAA Biosynthetic Pathways This table outlines the parallel steps in the synthesis of Indole-3-acetic acid and its chlorinated analog in plants.

| Step | Standard Pathway | Chlorinated Pathway | Key Enzyme Family |

| 1 | Tryptophan (Trp) | 4-Chlorotryptophan (4-Cl-Trp) | Tryptophan Aminotransferase |

| 2 | Indole-3-pyruvic acid (IPyA) | 4-Chloroindole-3-pyruvic acid (4-Cl-IPyA) | Tryptophan Aminotransferase |

| 3 | Indole-3-acetaldehyde | 4-Chloroindole-3-acetaldehyde | IPyA Decarboxylase (presumed) |

| 4 | Indole-3-acetic acid (IAA) | 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Aldehyde Dehydrogenase (presumed) |

In-Depth Theoretical and Computational Analysis of this compound

A comprehensive examination of the theoretical and computational chemistry of this compound reveals a notable scarcity of dedicated research. While computational methods are pivotal in modern chemical and biological studies, specific investigations into this particular compound are not extensively documented in publicly available scientific literature. This article outlines the principal theoretical approaches and their potential applications to this compound, while highlighting the current lack of specific data for this compound.

Theoretical and Computational Chemistry Studies

Computational chemistry provides invaluable insights into the behavior of molecules, complementing experimental data and guiding further research. For a compound like Methyl 7-Chloroindole-3-acetate, these studies could elucidate its electronic properties, potential biological interactions, and spectroscopic characteristics. However, a thorough review of existing literature indicates that detailed computational studies specifically focused on this compound are limited. The following sections describe the methodologies and the type of information that could be obtained if such studies were to be conducted.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining its optimal molecular geometry, electronic properties, and conformational landscape.

Key research findings that could be derived from DFT studies include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack. This would be particularly useful for predicting intermolecular interactions.

While DFT studies have been performed on related indole (B1671886) derivatives, specific data for the 7-chloro substituted methyl acetate (B1210297) ester remains elusive.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding affinity and mode of action of a small molecule ligand with a protein target.

A representative table of potential docking targets for indole derivatives is shown below:

| Protein Target | PDB ID | Potential Interaction Sites | Predicted Binding Affinity (kcal/mol) |

| Heme-binding protein | 6EU8 | ASN, ARG, TYR | Data not available for specific compound |

| Nicotinic acetylcholine (B1216132) receptors | 2XNU | Data not available for specific compound | Data not available for specific compound |

This table is illustrative of the types of data that would be generated from molecular docking studies. The specific values for this compound are not available in the reviewed literature.

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations can be used to explore the conformational landscape of this compound and to study the dynamics of its interaction with a biological target.

Information that could be gained from MD simulations includes:

Conformational Flexibility: Understanding how the molecule changes its shape in different environments (e.g., in solution or within a protein binding pocket).

Binding Stability: Assessing the stability of a ligand-receptor complex over time by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Free Energy of Binding: Calculating the binding free energy to provide a more accurate prediction of binding affinity than docking alone.

Currently, there are no specific MD simulation studies published for this compound.

Quantum chemical calculations are essential for predicting and interpreting spectroscopic data. Methods like DFT and time-dependent DFT (TD-DFT) can be used to calculate various spectroscopic properties.

Predicted spectroscopic data for this compound would include:

NMR Spectra: Calculation of 1H and 13C NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure.

Vibrational Spectra: Prediction of infrared (IR) and Raman spectra by calculating the vibrational frequencies and intensities. This aids in the assignment of experimental spectral bands.

UV-Vis Spectra: Calculation of electronic transitions to predict the absorption wavelengths in the UV-Vis spectrum.

While general principles of how substituents affect the spectra of indole rings are known, specific, high-level quantum chemical calculations for the spectroscopic properties of this compound are not found in the literature.

A table illustrating the type of data obtained from such calculations is provided below:

| Spectroscopic Technique | Predicted Parameter | Calculated Value |

| 1H NMR | Chemical Shift (ppm) | Data not available |

| 13C NMR | Chemical Shift (ppm) | Data not available |

| IR Spectroscopy | Vibrational Frequency (cm-1) | Data not available |

| UV-Vis Spectroscopy | Absorption Maximum (nm) | Data not available |

The data in this table is hypothetical and serves to illustrate the output of quantum chemical calculations.

In silico methods can be used to predict the chemical reactivity and stability of a molecule without the need for laboratory experiments. These predictions are often based on the electronic structure and other molecular descriptors derived from computational calculations.

Key parameters that can be predicted include:

Reactivity Indices: Calculation of global and local reactivity descriptors (e.g., chemical hardness, softness, and Fukui functions) from DFT to predict reactive sites.

Thermodynamic Stability: Estimation of the heat of formation and Gibbs free energy to assess the thermodynamic stability of the molecule.

Degradation Pathways: Prediction of potential metabolic or environmental degradation pathways.

Detailed in silico reactivity and stability studies specifically for this compound are not currently available in scientific databases.

Advanced Research Applications and Future Perspectives

Development of Methyl 7-Chloroindole-3-acetate as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway, often by selectively binding to a specific target. The indole (B1671886) scaffold is frequently used in the design of such probes, particularly fluorescent ones, due to its intrinsic photophysical properties. researchgate.net

While research has not yet focused on developing this compound as a probe, its potential can be inferred from related structures. For instance, novel indole derivatives have been designed as fluorescent probes for pH sensing and for detecting specific biomolecules like S-Nitrosylation in mitochondria. researchgate.netmdpi.com The development of this compound for this purpose would involve assessing its ability to interact selectively with a biological target and evaluating if its properties (e.g., fluorescence) change upon binding. The presence of the chloro and methyl acetate (B1210297) groups offers sites for further chemical modification to enhance binding affinity, selectivity, and the probe's reporting function.

Integration into High-Throughput Screening Platforms for Novel Bioactive Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of chemical compounds against a specific biological target to identify "hits." youtube.com Compound libraries for HTS are built on the principle of chemical diversity, and substituted indoles are a valuable component of these libraries due to their wide range of biological activities. researchgate.net

This compound is an ideal candidate for inclusion in such screening libraries. The process involves dissolving the compound in a solvent like DMSO and adding it to multi-well plates for automated testing against targets like enzymes or cellular receptors. youtube.com A notable success story for a similar scaffold is the identification of a 7-azaindole-3-acetic acid derivative as a potent and selective CRTh2 receptor antagonist through an HTS campaign. nih.gov This demonstrates that the indole-3-acetic acid framework can yield potent and specific modulators of protein function. Integrating this compound into HTS platforms could therefore lead to the discovery of novel starting points for drug development across a wide array of diseases. For example, screening of an indole-imidazole library successfully identified compounds with activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Design and Synthesis of Conformationally Restricted Analogues

Many bioactive molecules can adopt multiple shapes (conformations) due to rotation around single bonds. This flexibility can be detrimental to biological activity if only one specific conformation binds effectively to the target. Designing "conformationally restricted analogues" locks the molecule into a more rigid structure, which can enhance potency and selectivity. nih.gov

For this compound, this could be achieved by creating additional ring systems that connect the indole core and the acetate side chain. For example, synthetic strategies like the Pictet-Spengler reaction can be used to create fused polycyclic structures from indole derivatives. researchgate.net Another approach involves intramolecular cyclization to form indole-fused pyran derivatives, resulting in novel and rigid spirocyclic scaffolds. acs.org While these specific reactions have not been reported for this compound, the principles are well-established. nih.gov Synthesizing a library of such rigid analogues would be a powerful strategy to explore the structure-activity relationship (SAR) and potentially develop highly potent and selective compounds.

Exploration of Photophysical Properties for Imaging or Sensing Applications

The indole ring, famously part of the amino acid tryptophan, is a natural fluorophore. Its photophysical properties, including absorption and fluorescence, are highly sensitive to its chemical environment and substitutions on the ring. nih.govnih.gov This has led to the development of many indole-based fluorescent dyes and sensors. mdpi.comnih.gov

The potential of this compound in this area requires careful consideration. A systematic study of 29 different ring-substituted indole-3-acetic acids revealed that substitutions dramatically alter their absorption and fluorescence spectra. nih.gov Notably, that study found that under the experimental conditions used, chloro-substituted indole-3-acetic acids were among the few derivatives that did not fluoresce. nih.gov This suggests that this compound itself may not be an effective intrinsic fluorescent probe.

However, this does not preclude its use in developing imaging agents. The indole scaffold can be chemically modified to create powerful fluorophores, for instance, by designing donor-π-acceptor (D-π-A) structures that can shift emission to longer wavelengths. mdpi.com Research on other substituted indoles shows that they can be engineered to have high fluorescence quantum yields, making them excellent candidates for biological imaging. nih.govbeilstein-journals.org Therefore, while this compound may not be fluorescent "off-the-shelf," it could serve as a valuable synthetic intermediate for more complex imaging agents.

Novel Applications in Chemical Biology beyond Current Understanding

The future of this compound in chemical biology is likely to be driven by the known activities of its core structure, 7-chloroindole (B1661978). Research has shown that 7-chloroindole exhibits significant antibacterial and antibiofilm activity against pathogenic bacteria, including Vibrio parahaemolyticus, a major cause of seafood-borne gastroenteritis. frontiersin.orgnih.govnih.gov In these studies, 7-chloroindole inhibited biofilm formation without affecting the growth of planktonic cells, suggesting a specific antivirulence mechanism. frontiersin.orgnih.gov This points to a promising research direction for this compound and its derivatives as potential agents to combat bacterial infections and antibiotic resistance.

Beyond antibacterial activity, the indole scaffold is a versatile template for drug discovery in many other therapeutic areas, including oncology. mdpi.com Indole derivatives have been developed as inhibitors of tubulin polymerization, protein kinases, and other targets crucial to cancer cell survival. nih.govmdpi.com The unique substitution pattern of this compound makes it a novel scaffold that could be explored for these and other applications, leveraging the vast chemical space accessible through modification of the indole ring and the acetate side chain. researchgate.net

Compound Data

Below are tables detailing the properties of this compound and a list of other chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | Methyl 2-(7-chloro-1H-indol-3-yl)acetate |

| Synonyms | This compound |

| CAS Number | 74339-46-1 |

| Molecular Formula | C₁₁H₁₀ClNO₂ |

| Molecular Weight | 223.66 g/mol |

Data sourced from publicly available chemical databases.

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| 4-chloroindole |

| 7-azaindole-3-acetic acid |

| 7-chloroindole |

| Indole |

| Indole-3-acetic acid |

| This compound |

| p-toluenesulfonylmethyl isocyanide |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 7-Chloroindole-3-acetate, and how can regioselectivity be ensured during chlorination?

- Methodology : The synthesis typically involves esterification of indole-3-acetic acid derivatives followed by electrophilic substitution. For regioselective chlorination at the 7-position, Friedel-Crafts acylation or directed ortho-metalation strategies are employed to direct the chlorine atom. Deuterated analogs (e.g., Methyl indole-2,4,5,6,7-d5-3-acetate) suggest isotopic labeling via catalytic hydrogenation or halogen exchange .

- Validation : Characterization via and is critical to confirm substitution patterns, as seen in structurally similar compounds like Ethyl 7-chloro-3,6-dimethylindole-2-carboxylate .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (≥97% purity) is standard, as indicated for Methyl indole-3-acetate derivatives . Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups, respectively. For stereochemical analysis, X-ray crystallography or 2D NMR (e.g., NOESY) is used, as demonstrated for ethyl indole carboxylates .

Q. How is the biological activity of this compound evaluated in vitro?

- Methodology : Standard assays include enzyme inhibition studies (e.g., cyclooxygenase or lipoxygenase assays) and receptor-binding assays. For cytotoxicity, MTT or resazurin-based viability tests are performed. Note that structural analogs like 4-Chloroindole-3-acetic acid show activity in plant growth regulation, suggesting potential cross-application in mammalian cell models .

Advanced Research Questions

Q. How do substitution patterns (e.g., chloro, methyl, methoxy) influence the compound's reactivity and bioactivity?

- Analysis : Comparative studies of analogs (e.g., Methyl 3-amino-5-chloroindole-2-carboxylate) reveal that electron-withdrawing groups (e.g., Cl at 7-position) enhance electrophilic reactivity but reduce solubility. Chlorine at the 7-position increases steric hindrance, altering binding affinities in enzyme assays .

- Data Interpretation : Use DFT calculations to map electronic effects and correlate with experimental IC values. For example, Ethyl 7-nitroindole-3-acetate derivatives show altered redox potentials compared to chloro-substituted analogs .

Q. How to resolve contradictory data in biological assays (e.g., conflicting IC values across studies)?

- Troubleshooting :

Standardize protocols : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and incubation times.

Validate compound stability : Monitor degradation via LC-MS under assay conditions (e.g., pH, temperature). Methyl esters are prone to hydrolysis in basic media, which may generate inactive acids .

Control for off-target effects : Use knockout models or competitive binding assays with structurally related compounds (e.g., 7-Methoxyindole-3-carboxylic acid) .

Q. What strategies mitigate challenges in achieving high regioselectivity during derivatization?

- Synthetic Optimization :

- Use directing groups (e.g., Boc-protected amines) to block undesired positions.

- Employ transition-metal catalysts (e.g., Pd/Cu systems) for C-H activation at the 7-position, as demonstrated in ethyl indole carboxylate syntheses .

- Monitor reaction progress in real-time using in situ IR or Raman spectroscopy to detect intermediate formation .

Q. How does the compound's stability vary under different storage conditions?

- Stability Studies :

- Store at 0–6°C in anhydrous solvents (e.g., DMF or DMSO) to prevent ester hydrolysis .

- Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., 7-Chloroindole-3-acetic acid) indicate hydrolytic pathways .

Q. What computational tools are effective for predicting metabolic pathways or toxicity?

- In Silico Methods :

- Use SwissADME or ADMETlab to predict CYP450-mediated metabolism and blood-brain barrier permeability.

- Molecular docking (AutoDock Vina) against targets like indoleamine 2,3-dioxygenase (IDO1) can prioritize analogs for synthesis .

Q. How to design structure-activity relationship (SAR) studies for novel analogs?

- SAR Framework :

Core modifications : Compare methyl, ethyl, and propyl esters to assess lipophilicity effects.

Substituent variations : Introduce halogens (F, Br) or methyl groups at positions 5, 6, or 7 to map steric and electronic contributions.

Biological endpoints : Measure binding affinity (K), cellular uptake (via fluorescent tagging), and in vivo pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.